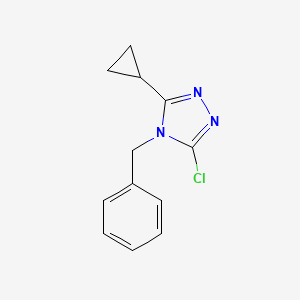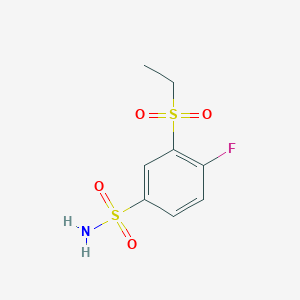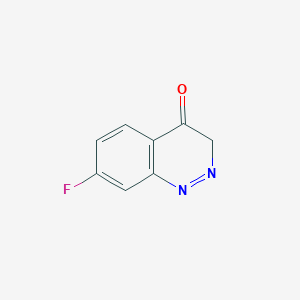
4-(Butan-2-YL)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-YL)benzene-1-thiol is an organic compound with the molecular formula C10H14S. It is a derivative of benzene, where a thiol group (-SH) is attached to the benzene ring at the para position relative to a butan-2-yl group. This compound is known for its distinct sulfurous odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1-thiol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with butan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to thiolation using thiourea or sodium hydrosulfide to introduce the thiol group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Butan-2-YL)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkanes (R-H).
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Scientific Research Applications
4-(Butan-2-YL)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Mechanism of Action
The mechanism of action of 4-(Butan-2-YL)benzene-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly nucleophilic and can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
4-Methylbenzenethiol: Similar structure but with a methyl group instead of a butan-2-yl group.
4-Ethylbenzenethiol: Contains an ethyl group instead of a butan-2-yl group.
4-Propylbenzenethiol: Features a propyl group instead of a butan-2-yl group.
Uniqueness: 4-(Butan-2-YL)benzene-1-thiol is unique due to the presence of the butan-2-yl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
4-butan-2-ylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 |
InChI Key |
PFZNBPUXPSTWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)




![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)


![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)




